molecular formula C24H25NO6S B2522744 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 670272-55-6

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2522744
CAS No.: 670272-55-6
M. Wt: 455.53
InChI Key: NAHZLVKRAFJFKH-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydroisoquinoline (THIQ) class, characterized by a bicyclic core with methoxy substitutions at positions 6 and 5. The sulfonyl group at position 2 is substituted with a 4-(2-methoxyphenoxy)phenyl moiety, conferring unique steric and electronic properties.

Properties

IUPAC Name

6,7-dimethoxy-2-[4-(2-methoxyphenoxy)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO6S/c1-28-21-6-4-5-7-22(21)31-19-8-10-20(11-9-19)32(26,27)25-13-12-17-14-23(29-2)24(30-3)15-18(17)16-25/h4-11,14-15H,12-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHZLVKRAFJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes with amines.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the Sulfonyl Group: Sulfonylation using sulfonyl chlorides in the presence of a base.

    Coupling with Phenoxy Groups: This step involves the use of phenol derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities that make it a candidate for therapeutic use:

  • Neuroprotective Effects : Studies indicate that tetrahydroisoquinoline derivatives can provide neuroprotection against neurodegenerative diseases like Alzheimer's and Parkinson's disease. They may act as antagonists at orexin receptors, which are implicated in sleep disorders and obesity management .
  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. The sulfonyl group in this compound may enhance its ability to interact with specific biological targets involved in tumor growth regulation .
  • Anti-inflammatory Properties : Isoquinoline derivatives are known for their anti-inflammatory effects. The presence of methoxy groups can contribute to the modulation of inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

Case Studies

Several studies have documented the applications of this compound in various therapeutic contexts:

  • Treatment of Neurodegenerative Disorders :
    • A study investigating the efficacy of tetrahydroisoquinoline derivatives found that they significantly improved cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to enhanced cholinergic activity and reduced oxidative stress .
  • Anticancer Research :
    • In vitro studies demonstrated that 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline inhibited the growth of breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Applications :
    • Research highlighted the anti-inflammatory potential of isoquinoline derivatives in models of rheumatoid arthritis. The compound reduced levels of pro-inflammatory cytokines and exhibited protective effects on joint tissues .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues with Sulfonyl Substituents

The sulfonyl group at position 2 is a critical pharmacophore. Key analogs include:

Compound Name Substituent at Position 2 Key Properties Reference
(±)-6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (6g) Methylsulfonyl 61% yield; white solid; moderate MDR reversal activity
(±)-6,7-Dimethoxy-2-tosyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (6h) Tosyl (4-methylphenylsulfonyl) 59% yield; colorless oil; higher lipophilicity than 6g
6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline Tosyl with N-methylation Melting point: 150°C; molecular weight: 361.46 g/mol
Target Compound: 6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline 4-(2-Methoxyphenoxy)phenylsulfonyl Predicted higher steric bulk; enhanced π-π interactions due to aromatic ether

Key Observations :

  • The 4-(2-methoxyphenoxy)phenylsulfonyl group in the target compound introduces a larger, more polarizable aromatic system compared to simpler sulfonyl substituents (e.g., methyl or tosyl). This may enhance binding to hydrophobic pockets in targets like P-glycoprotein (P-gp) or sigma receptors .
  • The methoxy-phenoxy linkage could improve metabolic stability compared to nitro or cyano groups in analogs like (±)-6,7-Dimethoxy-2-((2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile (6i, 82% yield) .

Pharmacological Activity in Multidrug Resistance (MDR) Reversal

THIQ derivatives with sulfonyl or triazole substituents exhibit potent MDR reversal by inhibiting P-gp:

Compound Name EC50 (nM) Cytotoxicity (TI) Key Feature Reference
Compound 7h (triazole-linked THIQ) 127.5 ± 9.1 >784.3 Long duration (>24 h) in reversing DOX resistance
F397 (6,7-Dimethoxy-2-{4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl}-THIQ) Not reported Dual sigma-2/MRP1 modulation
Target Compound Potential P-gp inhibition via sulfonyl-aryl interactions

Key Observations :

  • The target compound’s sulfonyl-aryl group may mimic the triazole in compound 7h, which binds P-gp’s hydrophobic substrate pocket .
  • Unlike F397, which modulates MRP1, the target compound’s lack of an indole moiety may limit off-target effects on sigma-2 receptors .

Neurotoxicity and Structural Alerts

N-methylated THIQs are implicated in Parkinsonism due to oxidation to neurotoxic isoquinolinium ions :

Compound Name Neurotoxic Potential Key Feature
N-Methyl-THIQ High Oxidized to isoquinolinium ion by MAO
Target Compound Likely low No N-methyl group; sulfonyl group reduces basicity

Key Observations :

Sigma Receptor Affinity

Sigma-2 receptor ligands often feature lipophilic aryl substitutions:

Compound Name Sigma-2 Affinity (Ki) Key Feature Reference
11C-MC18 (THIQ with tetralin moiety) High Used in PET imaging of P-gp
6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-THIQ (11C-labeled) 15.2 nM Brain-penetrant PET tracer
Target Compound Predicted moderate Bulky sulfonyl group may limit blood-brain barrier penetration

Key Observations :

  • The target compound’s bulky sulfonyl group may reduce sigma-2 affinity compared to smaller alkyl or aryl substituents in MC18 or 11C-labeled analogs .

Biological Activity

6,7-Dimethoxy-2-((4-(2-methoxyphenoxy)phenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS: 670272-55-6) is a compound within the tetrahydroisoquinoline family that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its interactions with sigma receptors and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H25NO6SC_{24}H_{25}NO_6S with a molecular weight of approximately 455.52 g/mol. The compound features a complex structure that includes methoxy groups and a sulfonyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC24H25NO6S
Molecular Weight455.52 g/mol
CAS Number670272-55-6

Sigma Receptor Affinity

Research indicates that derivatives of tetrahydroisoquinoline, including 6,7-dimethoxy variants, exhibit significant binding affinities for sigma receptors, particularly sigma-2 receptors. These receptors are often over-expressed in cancer cells compared to normal cells, making them a target for cancer therapy.

A study synthesized a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives and evaluated their affinities for sigma receptors. Compounds demonstrated KiK_i values ranging from 5 to 6 nM for sigma-2 receptors while showing minimal affinity for sigma-1 receptors. This selectivity suggests potential applications in tumor imaging and cancer therapeutics .

Anticancer Properties

The anticancer activity of this compound has been assessed against various cancer cell lines. Notably:

  • Human Liver Huh-7 Cells : Moderate cytotoxicity was observed.
  • Human Esophagus KYSE-140 Cells : Similar moderate anticancer effects were recorded.

Interestingly, the cytotoxicity did not correlate directly with sigma receptor affinity, indicating other mechanisms may be involved in its anticancer activity .

Study on Multidrug Resistance

A recent investigation focused on the role of tetrahydroisoquinoline derivatives in overcoming multidrug resistance (MDR) in cancer therapy. In vitro tests on K562 cell lines revealed that certain derivatives exhibited IC50 values comparable to known MDR reversers like verapamil. Specifically, compounds with substitutions at the 2-position showed enhanced activity against resistant cell lines .

HIV-1 Reverse Transcriptase Inhibition

Another study evaluated the inhibitory effects of synthesized tetrahydroisoquinoline analogues on HIV-1 reverse transcriptase (RT). Among thirty compounds tested, several demonstrated over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l achieved inhibition rates of 74.82% and 72.58%, respectively .

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